molecular formula C17H14F3NO3 B8586204 N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 147696-09-1

N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No. B8586204
Key on ui cas rn: 147696-09-1
M. Wt: 337.29 g/mol
InChI Key: LVEDGSIMCSQNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06261830B1

Procedure details

5 mM potassium dihydrogen phosphate solution (50 mL) was adjusted to pH 7.1 with 0.1 N sodium hydroxide solution (2 mL), porcine pancreatic lipase (Biocatalysts, Treforest, UK) (0.2 g) added and the pH again adjusted to 7.1 with 0.1 N sodium hydroxide solution (2 mL). Racemic butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (1 g) was dissolved in MTBE (10 mL) and added to the reaction, washing in with further MTBE (2 mL). The reaction was stirred at 38° C. under pH control initially set at 7.05 max/7.00 min. After 24 hr., further porcine pancreatic lipase (0.8 g) was added and the pH adjusted to 7.55 max/7.50 min and left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide had been added. The reaction mixture was acidified to pH 3.5 with 2 N HCl (2 mL), stirred for 15 min., then ethyl acetate (30 mL) was added and the mixture was stirred for a further 10 min. The mixture was then filtered and the residue washed with ethyl acetate (20 mL). The aqueous phase was separated and extracted with ethyl acetate (30 mL). The combined organic extracts were washed with 50% brine (20 mL), filtered and evaporated to an oil which partly crystallized. Yield: 0.95 g. The product was a mixture of the (R)-alcohol (99% enantiomeric excess) and ester.
Name
potassium dihydrogen phosphate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])(O)(O)=O.[K+].[OH-].[Na+].[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C:25]([OH:31])([CH3:30])[C:26]([F:29])([F:28])[F:27])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(OC)(C)C>[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C@@:25]([OH:31])([CH3:30])[C:26]([F:27])([F:28])[F:29])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium dihydrogen phosphate
Quantity
50 mL
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC(C(C(F)(F)F)(C)O)=O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 38° C. under pH control
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
added to the reaction
WASH
Type
WASH
Details
washing in with further MTBE (2 mL)
CUSTOM
Type
CUSTOM
Details
initially set at 7.05 max/7.00 min
Duration
7 min
ADDITION
Type
ADDITION
Details
, further porcine pancreatic lipase (0.8 g) was added
CUSTOM
Type
CUSTOM
Details
adjusted to 7.55 max/7.50 min
Duration
7.5 min
WAIT
Type
WAIT
Details
left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide
Duration
42 h
ADDITION
Type
ADDITION
Details
had been added
STIRRING
Type
STIRRING
Details
stirred for 15 min.
Duration
15 min
ADDITION
Type
ADDITION
Details
ethyl acetate (30 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the residue washed with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 50% brine (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
partly crystallized
ADDITION
Type
ADDITION
Details
a mixture of the (R)-alcohol (99% enantiomeric excess) and ester

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC([C@](C(F)(F)F)(C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06261830B1

Procedure details

5 mM potassium dihydrogen phosphate solution (50 mL) was adjusted to pH 7.1 with 0.1 N sodium hydroxide solution (2 mL), porcine pancreatic lipase (Biocatalysts, Treforest, UK) (0.2 g) added and the pH again adjusted to 7.1 with 0.1 N sodium hydroxide solution (2 mL). Racemic butyric ester derived from N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (1 g) was dissolved in MTBE (10 mL) and added to the reaction, washing in with further MTBE (2 mL). The reaction was stirred at 38° C. under pH control initially set at 7.05 max/7.00 min. After 24 hr., further porcine pancreatic lipase (0.8 g) was added and the pH adjusted to 7.55 max/7.50 min and left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide had been added. The reaction mixture was acidified to pH 3.5 with 2 N HCl (2 mL), stirred for 15 min., then ethyl acetate (30 mL) was added and the mixture was stirred for a further 10 min. The mixture was then filtered and the residue washed with ethyl acetate (20 mL). The aqueous phase was separated and extracted with ethyl acetate (30 mL). The combined organic extracts were washed with 50% brine (20 mL), filtered and evaporated to an oil which partly crystallized. Yield: 0.95 g. The product was a mixture of the (R)-alcohol (99% enantiomeric excess) and ester.
Name
potassium dihydrogen phosphate
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
P([O-])(O)(O)=O.[K+].[OH-].[Na+].[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C:25]([OH:31])([CH3:30])[C:26]([F:29])([F:28])[F:27])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CC(OC)(C)C>[C:9]([C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24](=[O:32])[C@@:25]([OH:31])([CH3:30])[C:26]([F:27])([F:28])[F:29])=[CH:19][CH:18]=1)(=[O:16])[C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:0.1,2.3|

Inputs

Step One
Name
potassium dihydrogen phosphate
Quantity
50 mL
Type
reactant
Smiles
P(=O)(O)(O)[O-].[K+]
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Racemic butyric ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC(C(C(F)(F)F)(C)O)=O
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 38° C. under pH control
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
added to the reaction
WASH
Type
WASH
Details
washing in with further MTBE (2 mL)
CUSTOM
Type
CUSTOM
Details
initially set at 7.05 max/7.00 min
Duration
7 min
ADDITION
Type
ADDITION
Details
, further porcine pancreatic lipase (0.8 g) was added
CUSTOM
Type
CUSTOM
Details
adjusted to 7.55 max/7.50 min
Duration
7.5 min
WAIT
Type
WAIT
Details
left for a further 42 hours when a total of 10 mL of 0.1 N sodium hydroxide
Duration
42 h
ADDITION
Type
ADDITION
Details
had been added
STIRRING
Type
STIRRING
Details
stirred for 15 min.
Duration
15 min
ADDITION
Type
ADDITION
Details
ethyl acetate (30 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the residue washed with ethyl acetate (20 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with 50% brine (20 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil which
CUSTOM
Type
CUSTOM
Details
partly crystallized
ADDITION
Type
ADDITION
Details
a mixture of the (R)-alcohol (99% enantiomeric excess) and ester

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=C(C=C1)NC([C@](C(F)(F)F)(C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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